molecular formula C20H21BrN2O4 B268981 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Katalognummer B268981
Molekulargewicht: 433.3 g/mol
InChI-Schlüssel: KBGIGUXTXVNQSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets TYK2, a member of the JAK family of kinases. The JAK-STAT signaling pathway plays a crucial role in the immune response, and dysregulation of this pathway has been implicated in various diseases, including autoimmune disorders and cancer. BMS-986165 has shown promise in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide targets TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is involved in the immune response. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of TYK2, leading to a reduction in the activity of downstream signaling pathways. This results in a reduction in inflammation and disease severity in preclinical models of autoimmune diseases.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to enhance the activity of immune cells, including T cells and natural killer cells. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans is not yet known, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.

Zukünftige Richtungen

There are several potential future directions for research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of interest is the investigation of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in other autoimmune diseases and cancer types. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans.

Synthesemethoden

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form 2-(2-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline to form the final product, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Wissenschaftliche Forschungsanwendungen

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease severity. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also shown efficacy in preclinical models of cancer, where it has been shown to inhibit tumor growth and enhance the activity of immune cells.

Eigenschaften

Produktname

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Molekularformel

C20H21BrN2O4

Molekulargewicht

433.3 g/mol

IUPAC-Name

2-(2-bromo-4-methylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-2-7-18(17(21)12-14)27-13-19(24)22-16-5-3-15(4-6-16)20(25)23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,24)

InChI-Schlüssel

KBGIGUXTXVNQSJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

Kanonische SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.